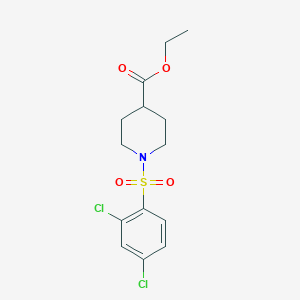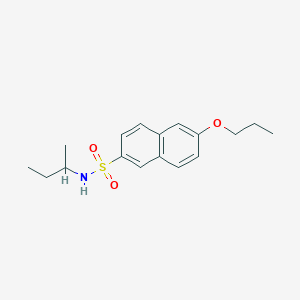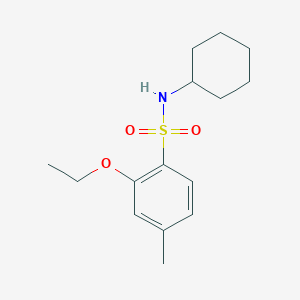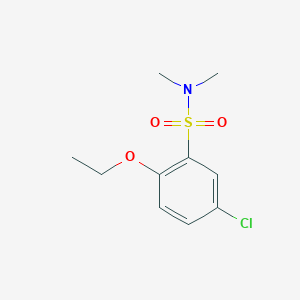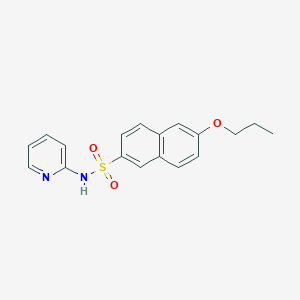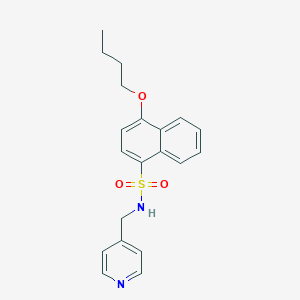
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide, also known as MPB-CL, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide involves its interaction with carbonic anhydrase enzymes. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide binds to the active site of the enzyme, thereby inhibiting its activity. This results in a range of physiological effects such as the reduction of acid-base balance and the inhibition of bone resorption. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has also been found to modulate the activity of certain ion channels, which may contribute to its anticancer properties.
Biochemical and physiological effects:
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a range of physiological processes such as acid-base balance, respiration, and bone resorption. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has also been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Furthermore, 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been shown to modulate the activity of certain ion channels, which may contribute to its physiological effects.
Advantages and Limitations for Lab Experiments
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential applications in scientific research. It is also readily available from commercial sources, which makes it easy to obtain for lab experiments. However, 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide also has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Furthermore, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide. One potential area of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the identification of the molecular targets of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide that are responsible for its anticancer properties. Furthermore, the use of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide as a tool in the study of protein-protein interactions and ion channel activity may lead to the development of new therapeutic targets for the treatment of a range of diseases.
Synthesis Methods
The synthesis of 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide involves the reaction of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is purified using chromatography techniques such as flash chromatography or HPLC.
Scientific Research Applications
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on the activity of carbonic anhydrase enzymes, which are involved in a range of physiological processes such as acid-base balance, respiration, and bone resorption. 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has also been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Furthermore, 5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide has been used as a tool in the study of protein-protein interactions and has been found to modulate the activity of certain ion channels.
properties
Product Name |
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C13H20ClNO4S |
Molecular Weight |
321.82 g/mol |
IUPAC Name |
5-chloro-N-(2-methoxyethyl)-4-methyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO4S/c1-4-6-19-12-8-10(2)11(14)9-13(12)20(16,17)15-5-7-18-3/h8-9,15H,4-7H2,1-3H3 |
InChI Key |
SOZDIUSDJYAQQO-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCOC |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







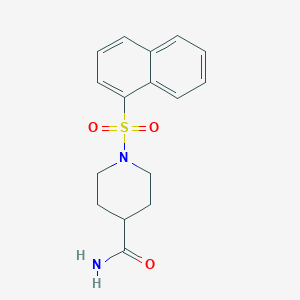

![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
